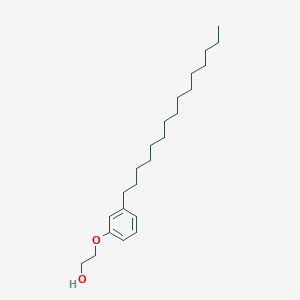
Copper;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications. The combination of copper, a transition metal, with yttrium, a rare earth element, results in materials with enhanced mechanical properties, high-temperature stability, and corrosion resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction and no-current diffusion saturation. In the electrochemical reduction method, yttrium ions are reduced on a copper substrate in a molten salt medium containing yttrium chloride, sodium chloride, and potassium chloride. The reaction is typically carried out at high temperatures, around 1023 K, to facilitate the formation of copper-yttrium intermetallic compounds .
Industrial Production Methods: Industrial production of copper-yttrium compounds often involves high-energy ball milling and subsequent heat treatment. This method allows for the mechanical alloying of elemental copper and yttrium, followed by heat treatment in an oxygen-rich atmosphere to achieve the desired stoichiometric ratios and phase compositions .
Análisis De Reacciones Químicas
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the intermetallic compound.
Common Reagents and Conditions:
Oxidation: Copper-yttrium compounds can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Electrochemical reduction of yttrium ions on a copper substrate is a common method for synthesizing these compounds.
Substitution: Substitution reactions can occur when copper-yttrium compounds interact with other metal ions or ligands in solution.
Major Products: The major products formed from these reactions include various copper-yttrium intermetallic phases, such as Cu6Y, Cu4Y, Cu2Y, and CuY .
Aplicaciones Científicas De Investigación
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Copper-yttrium compounds are explored for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of copper-yttrium compounds in treating diseases, including cancer.
Mecanismo De Acción
The mechanism of action of copper-yttrium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the copper-yttrium compound may facilitate the transfer of electrons or protons, thereby accelerating the reaction rate. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
- Copper-rhodium compounds
- Copper-nickel compounds
- Copper-aluminum compounds
These similar compounds share some properties with copper-yttrium compounds but differ in their specific applications and performance characteristics.
Propiedades
Número CAS |
12019-26-0 |
|---|---|
Fórmula molecular |
CuY |
Peso molecular |
152.45 g/mol |
Nombre IUPAC |
copper;yttrium |
InChI |
InChI=1S/Cu.Y |
Clave InChI |
GBAOZECSOKXKEL-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


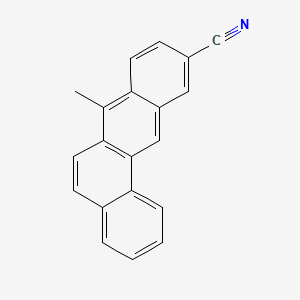
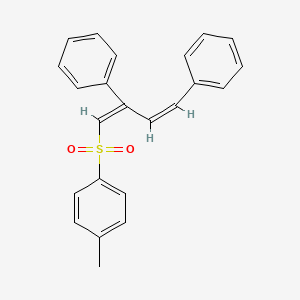

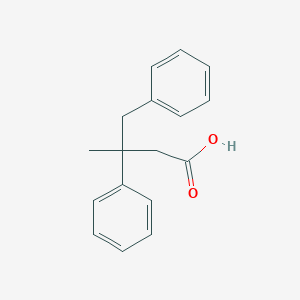
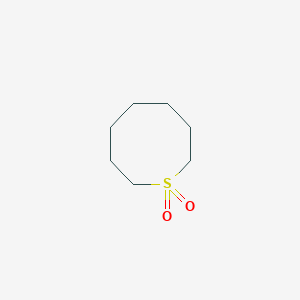
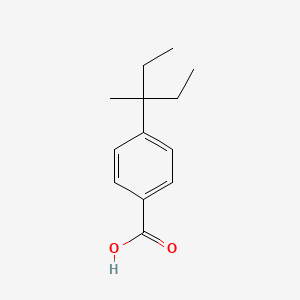
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
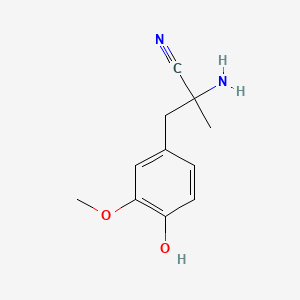
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
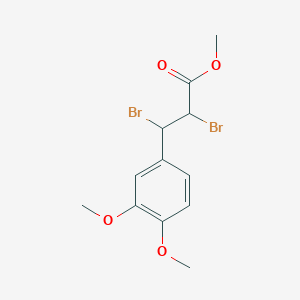
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

